Benzalhippuric acid
Overview
Description
Benzalhippuric acid is an organic compound with the molecular formula C₁₆H₁₃NO₃ and a molecular weight of 267.2793 g/mol . It is a derivative of hippuric acid, where the benzoyl group is replaced by a benzal group. This compound is known for its crystalline structure and is used in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzalhippuric acid can be synthesized through the condensation reaction of benzaldehyde and hippuric acid. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the condensation process. The reaction is carried out under reflux conditions to ensure complete reaction and high yield .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions: Benzalhippuric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid and other oxidation products.
Reduction: Reduction reactions can convert it back to hippuric acid or other reduced forms.
Substitution: It can undergo substitution reactions where the benzal group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.
Major Products Formed:
Oxidation: Benzoic acid and other carboxylic acids.
Reduction: Hippuric acid and other reduced derivatives.
Substitution: Substituted benzalhippuric acids with different functional groups.
Scientific Research Applications
Benzalhippuric acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of various chemicals and as an intermediate in industrial processes.
Mechanism of Action
The mechanism of action of benzalhippuric acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of different metabolites. The specific molecular targets and pathways depend on the context of its use, such as in biological or chemical systems .
Comparison with Similar Compounds
Hippuric Acid: The parent compound of benzalhippuric acid, with a benzoyl group instead of a benzal group.
Benzoic Acid: A simple aromatic carboxylic acid that can be formed from the oxidation of this compound.
Benzaldehyde: The aldehyde counterpart used in the synthesis of this compound.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties.
Biological Activity
Benzalhippuric acid, a derivative of hippuric acid, is formed through the conjugation of benzoic acid with glycine. This compound has garnered interest due to its potential biological activities and implications in various physiological and pathological contexts. This article delves into the biological activity of this compound, exploring its metabolic pathways, physiological effects, and relevant case studies.
Metabolic Pathways
This compound is primarily synthesized in the liver through the conjugation of benzoic acid with glycine. The metabolic pathway can be summarized as follows:
- Benzoic Acid Formation : Benzoic acid can be derived from dietary sources or produced endogenously from the metabolism of aromatic compounds.
- Glycine Conjugation : In the liver, benzoic acid is conjugated with glycine to form hippuric acid, which is then excreted in urine.
- Bacterial Metabolism : Gut microbiota also play a role in converting dietary polyphenols into benzoic acid, further contributing to the levels of hippuric acid in the body .
Physiological Effects
The biological activity of this compound can be categorized into several key areas:
- Detoxification : this compound serves as a detoxification product of toluene exposure, indicating its role in occupational health as a biomarker for environmental exposure .
- Metabolic Regulation : In vitro studies suggest that hippuric acid may enhance glucose metabolism and mitochondrial function in skeletal muscle cells, potentially offering protective effects against metabolic disorders .
- Neurotoxicity : At elevated concentrations, this compound may inhibit Organic Anion Transporter (OAT) 3 function in neurons, which can exacerbate toxicity from other compounds like indoxyl sulfate .
Case Studies
Several case studies have investigated the effects and implications of this compound:
1. Occupational Exposure to Toluene
A study examined urinary excretion levels of hippuric acid in workers exposed to toluene. The findings indicated that higher levels of urinary hippuric acid correlated with increased exposure to toluene, validating its use as a biomarker for occupational health monitoring .
2. Friedreich's Ataxia
Research involving patients with Friedreich's ataxia showed significantly reduced formation of hippuric acid after oral administration of benzoic acid compared to healthy controls. This suggests an impairment in the metabolic pathway responsible for converting benzoic acid to hippuric acid, highlighting potential metabolic dysfunctions associated with this condition .
Research Findings
Recent studies have elucidated various aspects of this compound's biological activity:
- Pharmacokinetics : A dose-dependent study on sodium benzoate demonstrated that increased doses resulted in higher plasma concentrations of both benzoic and hippuric acids, suggesting a proportional relationship between benzoate intake and hippuric acid formation .
- Gut Microbiome Interaction : The gut microbiome's role in converting dietary compounds into bioactive metabolites has been emphasized, indicating that dietary habits can influence levels of this compound through microbial metabolism .
Summary Table
Aspect | Details |
---|---|
Chemical Structure | Glycine conjugate of benzoic acid |
Metabolic Pathway | Synthesized via liver conjugation; influenced by gut microbiota |
Primary Functions | Detoxification, metabolic regulation, potential neurotoxicity |
Key Case Studies | Occupational exposure studies; Friedreich's ataxia investigations |
Research Highlights | Dose-dependent pharmacokinetics; gut microbiome interactions |
Properties
IUPAC Name |
(E)-2-benzamido-3-phenylprop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-11H,(H,17,18)(H,19,20)/b14-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWCUKQKFIVCEZ-SDNWHVSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201242768 | |
Record name | (2E)-2-(Benzoylamino)-3-phenyl-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201242768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57427-85-7, 1155-48-2 | |
Record name | (2E)-2-(Benzoylamino)-3-phenyl-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57427-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC10183 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10183 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2E)-2-(Benzoylamino)-3-phenyl-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201242768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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